KCNQ1/MINK Potassium Channel Blockade – 41‑Fold Weaker Antagonism than Mefloquine
4‑Quinolinemethanol, α‑(trifluoromethyl)- exhibits markedly weaker inhibition of the KCNQ1/MINK potassium channel (Kv7.1) compared to the antimalarial mefloquine, which is known for dose‑limiting QT‑interval prolongation via KCNQ1 blockade [REFS‑1]. The target compound’s IC₅₀ of 41 000 nM (41 µM) [REFS‑2] represents a 12‑fold to 41‑fold reduction in potency relative to mefloquine’s reported IC₅₀ values of 1 000 nM (1 µM) to 3 400 nM (3.4 µM) [REFS‑1][REFS‑3]. This large differential suggests a substantially lower probability of eliciting KCNQ1‑mediated delayed‑rectifier potassium current inhibition at comparable concentrations, a property that is critical for lead optimization when ventricular repolarization safety is paramount.
| Evidence Dimension | KCNQ1/MINK (Kv7.1/KCNE1) channel antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 41 000 nM (BindingDB Assay ID 4, entry ID 50039917) |
| Comparator Or Baseline | Mefloquine IC₅₀ = ~1 000 nM (vendor datasheet) to 3 400 nM (wild‑type KCNQ1+KCNE1, El Harchi et al. 2010) |
| Quantified Difference | Approximately 12‑fold to 41‑fold weaker blockade by the target compound |
| Conditions | Antagonist activity at KCNQ1/MINK expressed in CHO cells, assessed via inhibition of KCl‑induced ⁸⁶Rb⁺ efflux (target); perforated‑patch voltage‑clamp recordings at 37 °C of whole‑cell current carried by co‑expressed KCNQ1 and KCNE1 (mefloquine) |
Why This Matters
For procurement in cardiac safety screening panels or lead‑optimization programs, the >10‑fold lower KCNQ1 inhibitory potency directly translates to a wider therapeutic window and reduced risk of QT‑prolongation liability compared to mefloquine, a frequently used quinoline‑methanol comparator.
- [1] El Harchi A, McPate MJ, Zhang YH, Zhang H, Hancox JC. Action potential clamp and mefloquine sensitivity of recombinant ‘I KS’ channels incorporating the V307L KCNQ1 mutation. J Physiol Pharmacol. 2010;61(2):123‑31. PMID: 20436212. View Source
- [2] BindingDB. Affinity Data for BDBM50420049 (CHEMBL402146): IC₅₀ = 4.10E+4 nM for KCNQ1/MINK antagonist activity. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420049 View Source
